molecular formula C13H14O2 B2525316 Spiro[2H-indene-3,4'-oxane]-1-one CAS No. 80813-11-2

Spiro[2H-indene-3,4'-oxane]-1-one

Cat. No.: B2525316
CAS No.: 80813-11-2
M. Wt: 202.253
InChI Key: FGKRFGALVVWZGJ-UHFFFAOYSA-N
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Description

Spiro[2H-indene-3,4’-oxane]-1-one is a spirocyclic compound characterized by a unique structure where an indene and an oxane ring are fused together at a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2H-indene-3,4’-oxane]-1-one typically involves cyclization reactions. One common method is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization, which involves trapping π-allyl-Pd 1,4-dipoles with indene-involved ketenes generated in situ from 1-diazonaphthalene-2(1H)-ones via visible light-induced Wolff rearrangement . This method features mild reaction conditions, wide substrate scope, and high enantio- and diastereoselectivities.

Industrial Production Methods

Industrial production methods for spirocyclic compounds like spiro[2H-indene-3,4’-oxane]-1-one often involve scalable catalytic processes. The use of palladium catalysts and visible light-induced reactions are particularly advantageous due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-indene-3,4’-oxane]-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Spiro[2H-indene-3,4’-oxane]-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
  • Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
  • Spiro[indole-pyrrolidines]
  • Spiro[indole-piperidines]

Uniqueness

Spiro[2H-indene-3,4’-oxane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spiro compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic chemistry and drug discovery .

Biological Activity

Spiro[2H-indene-3,4'-oxane]-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Synthesis

This compound is characterized by a spirocyclic structure that incorporates an indene moiety. The synthesis of this compound can be achieved through several methods, including multicomponent reactions that facilitate the formation of complex structures efficiently. For instance, the synthesis often involves the reaction of 1,3-indandione derivatives with various nucleophiles under specific conditions to yield the desired spiro compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Bacillus cereus16

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of mitochondrial pathways.

A case study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls.

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

These findings support the hypothesis that this compound may be effective in targeting cancer cells and warrant further investigation into its mechanisms of action .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro.

In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α1500500
IL-61200300

This suggests that this compound may have therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

spiro[2H-indene-3,4'-oxane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-9-13(5-7-15-8-6-13)11-4-2-1-3-10(11)12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKRFGALVVWZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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